2-Chloro-3-(piperazin-1-yl)phenol
Description
2-Chloro-3-(piperazin-1-yl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a chlorine atom at position 2 and a piperazine ring at position 3. Piperazine, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate receptor interactions. The direct attachment of piperazine to the phenolic ring distinguishes this compound from analogs with ethylimino or ketone linkers (e.g., Schiff bases or methanone derivatives) .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(2-1-3-9(10)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
InChI Key |
GHXZXENZJRVEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperazin-1-yl)phenol typically involves the reaction of 2-chlorophenol with piperazine under specific conditions. One common method includes:
Starting Materials: 2-chlorophenol and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-Chloro-3-(piperazin-1-yl)phenol.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(piperazin-1-yl)phenol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Chloro-3-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 2-Chloro-3-(piperazin-1-yl)phenol, highlighting differences in substituents, molecular weight, and biological activities:
Key Differences and Implications
Substituent Position and Electronic Effects: The direct attachment of piperazine to the phenol ring in 2-Chloro-3-(piperazin-1-yl)phenol likely enhances electron donation to the aromatic system compared to ethylimino-linked analogs (e.g., 2HP). This could increase reactivity in electrophilic substitution reactions . Chlorine at position 2 may sterically hinder interactions at the ortho position, a feature absent in para-chloro Schiff base derivatives .
Biological Activity: Ethylimino-linked compounds (e.g., 2HP) exhibit antimicrobial properties, but their extended structures may reduce blood-brain barrier penetration compared to the compact 2-Chloro-3-(piperazin-1-yl)phenol .
Synthetic Accessibility :
- Schiff base derivatives (e.g., 2HP) are synthesized via condensation reactions with yields >80%, while direct piperazine coupling (as in ) achieves ~85% yield, indicating comparable efficiency .
Research Findings and Data Tables
Physicochemical Properties
| Property | 2-Chloro-3-(piperazin-1-yl)phenol | 2HP | Piperazine-pyrazine Derivatives |
|---|---|---|---|
| Water Solubility (predicted) | Moderate (due to phenol -OH) | Low | Low |
| LogP (lipophilicity) | ~1.5 | ~2.2 | ~1.8 |
| Melting Point | Not reported | 120–123°C | 157–161°C (varies by substituent) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
